Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate
Description
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexyliminocyclopentanecarbothioyl group attached to a sulfanylprop-2-enoate moiety
Properties
CAS No. |
63018-06-4 |
|---|---|
Molecular Formula |
C16H23NO2S2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C16H23NO2S2/c1-19-15(18)10-11-21-16(20)13-8-5-9-14(13)17-12-6-3-2-4-7-12/h10-13H,2-9H2,1H3 |
InChI Key |
MPMSPCBRWHNLJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CSC(=S)C1CCCC1=NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with cyclopentanone to form the cyclohexyliminocyclopentane intermediate. This intermediate is then reacted with carbon disulfide and methyl acrylate under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is monitored using advanced analytical techniques to ensure consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate
- Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate
Uniqueness
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate is unique due to its specific structural features, such as the cyclohexyliminocyclopentanecarbothioyl group, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Chemical Structure and Properties
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate has a complex structure that can be analyzed for its potential interactions within biological systems. Its molecular formula and weight are essential for understanding its reactivity and interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₂S₁ |
| Molecular Weight | 241.39 g/mol |
| Structural Features | Sulfanyl group, cyclohexyl ring, imine functionality |
Antimicrobial Activity
Compounds similar in structure to this compound have exhibited antimicrobial properties. For instance, thioester derivatives have shown effectiveness against various bacterial strains, suggesting that similar mechanisms may be at play in this compound.
Enzyme Inhibition
Research indicates that compounds containing sulfanyl groups often act as enzyme inhibitors. For example, thioether derivatives have been linked to the inhibition of certain enzymes involved in metabolic pathways, which could be relevant for this compound.
Case Studies
- Antimicrobial Testing : A study involving thioester derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL.
- Enzyme Inhibition : Research on related compounds indicated IC50 values in the nanomolar range for inhibition of specific enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into its biological activity:
- Cyclohexyl Group : This moiety may enhance lipophilicity, aiding in membrane penetration.
- Sulfanyl Functionality : Often linked to reactive electrophilic centers that can interact with nucleophiles in biological systems.
Future Research Directions
Given the limited direct studies on this compound, further research is warranted to explore its biological activities comprehensively. Suggested areas include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Investigating the specific pathways affected by this compound.
- Comparative Studies : Assessing its activity against established antimicrobial agents to determine efficacy.
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